molecular formula C16H16O5 B14393457 8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 89625-33-2

8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

Cat. No.: B14393457
CAS No.: 89625-33-2
M. Wt: 288.29 g/mol
InChI Key: CWPWDQAKTTWFIW-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a pyrano ring fused to a benzopyran framework, with methoxy and dimethyl substituents.

Chemical Reactions Analysis

8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where reagents like sodium ethoxide can replace the methoxy groups with ethoxy groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Scientific Research Applications

8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be compared with other similar compounds, such as:

The uniqueness of 8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one lies in its specific substituents and the resulting biological activities, which can differ significantly from those of its analogs.

Properties

CAS No.

89625-33-2

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

8,9-dimethoxy-2,2-dimethylpyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C16H16O5/c1-16(2)6-5-9-14(21-16)10-7-12(18-3)13(19-4)8-11(10)20-15(9)17/h5-8H,1-4H3

InChI Key

CWPWDQAKTTWFIW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC(=C(C=C3OC2=O)OC)OC)C

Origin of Product

United States

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